1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is a heterocyclic compound with the molecular formula . This compound features a fused ring system characterized by an indazole core, which is further modified with additional methyl groups and a ketone functional group. Its structural uniqueness contributes to its diverse chemical properties and potential applications in various scientific fields.
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one belongs to the class of indazole derivatives. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. For instance:
Key structural data include:
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one can undergo several chemical transformations:
Typical reagents include:
The mechanism of action for 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with biological targets. This compound may bind to specific enzymes or receptors within biological systems:
The exact molecular targets and pathways are still under investigation but are believed to vary based on the application context.
Key chemical properties include:
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one has several significant applications:
1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No: 85302-17-6) represents a synthetically accessible nitrogen-containing heterocycle with emerging significance in central nervous system (CNS) drug discovery. Its core structure consists of a fused bicyclic system featuring a pyrazole ring condensed with a cyclohexanone moiety, where strategic methyl substitutions at the 1- and 6-positions confer distinctive conformational and electronic properties [3] [4]. This molecular framework serves as a versatile pharmacophore for modulating opioid receptor signaling pathways, offering potential advantages over classical opioid analgesics in terms of therapeutic specificity.
Table 1: Fundamental Chemical Identity of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 1,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one |
CAS Registry Number | 85302-17-6 |
Molecular Formula | C₁₀H₁₄N₂O |
Molecular Weight | 178.24 g/mol |
Canonical SMILES | CN1N=CC2C(=O)CC(C)(C)CC1=2 |
InChI Key | OEZIYCHYBFWRHB-UHFFFAOYSA-N |
XLogP3 | ~1.8 (Predicted) |
Indazol-4-one derivatives constitute a structurally distinctive class of bioactive compounds exhibiting diverse receptor interactions. Their significance stems from three key pharmacological attributes: Firstly, the bicyclic system provides a semi-rigid scaffold that enables precise spatial orientation of pharmacophoric elements essential for receptor recognition, particularly within G-protein coupled receptors (GPCRs) like opioid receptors [2] [7]. Secondly, the tautomeric behavior of the indazolone ring (existing predominantly as 1H- or 2H-tautomers) influences hydrogen-bonding patterns and dipole moments, thereby modulating membrane permeability and target engagement [5]. Density functional theory (DFT) studies confirm that the 2H-tautomer exhibits greater stability (ΔG = -3.14 kJ/mol relative to 1H) in the gas phase, though solvent polarity can shift this equilibrium [5]. Thirdly, the C4 carbonyl group and N1/N2 nitrogen atoms serve as versatile sites for chemical derivatization, facilitating structure-activity relationship (SAR) exploration to enhance potency and selectivity. These collective properties render the indazol-4-one scaffold a privileged structure in neuropharmacology, particularly for developing analgesics with improved therapeutic indices.
The exploration of tetrahydroindazol-4-ones as opioid receptor ligands emerged from systematic medicinal chemistry efforts to address limitations of morphine-derived analgesics. Initial investigations focused on unsubstituted 1,5,6,7-tetrahydro-4H-indazol-4-one, which displayed modest opioid receptor affinity but poor metabolic stability [7]. The strategic incorporation of gem-dimethyl groups at the C6 position (as in 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one) significantly enhanced receptor binding, attributed to conformational restraint of the cyclohexanone ring and optimized hydrophobic interactions within the receptor binding pocket [10]. This breakthrough catalyzed targeted substitution campaigns, leading to the synthesis and evaluation of 1,6,6-trimethyl derivatives.
Critical advancement occurred with the discovery that 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives function as potent μ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonists [7]. Lead optimization yielded compound 19 (a specific 1-phenyl derivative), exhibiting nanomolar potency in cAMP inhibition assays (MOR IC₅₀ = 0.73 μM; KOR IC₅₀ = 0.41 μM) and potent in vivo antinociception (ED₅₀ = 8.4 mg/kg, tail-flick test) [7]. Further evolution produced 1-(2,4-dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, which demonstrated superior gastrointestinal tolerability compared to morphine (42% vs. 82% inhibition in charcoal meal test) alongside enhanced efficacy in cancer-induced pain models (von Frey test: 0.3 ± 0.1 g vs. morphine 0.1 ± 0.1 g) at equi-antinociceptive doses [2]. These findings established 1,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as a versatile scaffold for generating functionally selective opioid modulators.
Table 2: Key Pharmacological Findings for Optimized 1,6,6-Trimethylindazol-4-one Opioid Ligands
Derivative Structure | Pharmacological Profile | Key Biological Findings |
---|---|---|
1-Phenyl-3,6,6-trimethyl (Compound 19) | Dual MOR/KOR agonist (MOR IC₅₀: 0.73 μM; KOR IC₅₀: 0.41 μM) | ED₅₀ = 8.4 mg/kg (tail-flick test); Superior antinociception in mechanical hypersensitivity |
1-(2,4-Dibromophenyl)-3,6,6-trimethyl | Pan-opioid agonist (MOR Kᵢ: 15 ± 2 nM; DOR Kᵢ: 82 ± 7 nM; KOR Kᵢ: 76 ± 9 nM) | 42% GI dysfunction vs. morphine (82%); Enhanced efficacy in cancer pain (0.3 ± 0.1 g von Frey) |
The 1,6,6-trimethyl substitution pattern embodies a deliberate optimization strategy addressing three critical parameters of drug efficacy: target engagement, pharmacokinetics, and functional selectivity.
Receptor Binding Optimization: The gem-dimethyl group at C6 imposes a boat-like conformation on the cyclohexanone ring, positioning the C4 carbonyl and N2 nitrogen for optimal hydrogen bonding with key MOR residues (e.g., His297 and Tyr148) [5] [7]. This conformational restriction enhances binding affinity by reducing the entropic penalty of receptor association. The N1-methyl group eliminates a potential hydrogen bond donor site, shifting selectivity away from delta-opioid receptors (DOR) toward MOR/KOR, while simultaneously increasing lipophilicity (cLogP ≈ 2.0-2.5), which promotes CNS penetration [3] [7].
Tautomeric Control and Electronic Effects: Quantum mechanical calculations reveal that 3,6,6-trimethyl substitution stabilizes the biologically active 2H-tautomer, which exhibits a lower dipole moment (μ = 1.82 Debye) than the 1H-form (μ = 4.70 Debye) [5]. This reduced polarity enhances membrane permeability. Furthermore, methyl groups at C3/C6 exert electron-donating effects that modulate the electron density at the N2 pharmacophore, fine-tuning its interaction with the opioid receptor's conserved aspartate residue (Asp147 in MOR) [5] [7].
Metabolic Stabilization: Methylation at the N1 position blocks metabolic N-oxidation and glucuronidation pathways responsible for rapid clearance of earlier N-unsubstituted analogs. Similarly, the tertiary C6 carbon within the gem-dimethyl group impedes oxidative metabolism, improving plasma half-life [3] [4]. This is evidenced by the progression from early unsubstituted indazolones (t₁/₂ < 30 min in rodents) to 1,6,6-trimethyl derivatives supporting multi-hour in vivo efficacy studies [7].
Table 3: Influence of Methyl Substitutions on Tautomeric Stability and Properties
Substitution Pattern | Relative Tautomer Energy (B3LYP/6-31G + ZPE)** | Preferred Tautomer | Dipole Moment (Debye) | Biological Implication |
---|---|---|---|---|
Unsubstituted (1) | 1H: +0.93 kJ/mol; OH: +121.97 kJ/mol | 2H | 2.18 | High polarity limits CNS penetration |
3,6,6-Trimethyl (4) | 1H: +3.14 kJ/mol; OH: +113.22 kJ/mol | 2H | 1.82 | Optimal lipophilicity for blood-brain barrier |
These strategic substitutions collectively transform the base indazol-4-one scaffold into a refined pharmacophore with enhanced drug-like properties. The 1,6,6-trimethyl configuration represents a critical milestone in the evolution of tetrahydroindazolone-based analgesics, establishing a foundation for developing functionally selective opioid agonists with improved therapeutic profiles [2] [5] [7]. Ongoing research focuses on further diversifying the C3 position to modulate signaling bias toward G-protein pathways (associated with therapeutic effects) over β-arrestin recruitment (linked to adverse effects) [2].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9